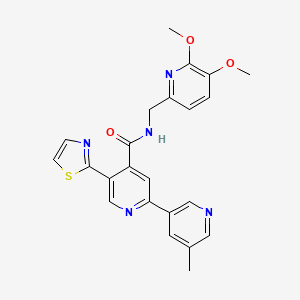

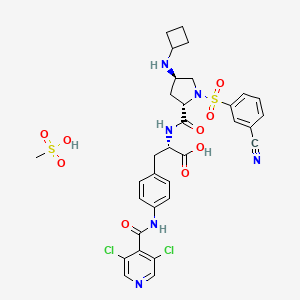

![molecular formula C22H16N4O B609147 5-[6-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-3-基]喹啉 CAS No. 1062368-49-3](/img/structure/B609147.png)

5-[6-(4-甲氧基苯基)吡唑并[1,5-a]嘧啶-3-基]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of these compounds has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of functionalization . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .科学研究应用

荧光分子

该化合物是吡唑并[1,5-a]嘧啶 (PPs) 家族的一部分,这些化合物已被确定为光学应用的战略性化合物 {svg_1}. 它们是研究细胞内过程动力学、化学传感器和有机材料进展的关键工具 {svg_2}.

光学应用

该化合物具有可调的光物理性质,使其适用于光学应用 {svg_3}. 与光学应用中使用的其他化合物相比,它具有更简单、更环保的合成方法 {svg_4}.

固态发射器

该化合物允许良好的固态发射强度 {svg_5}. 这意味着可以通过适当的结构选择将其设计为固态发射器 {svg_6}.

药物化学

该化合物是庞大的 N-杂环化合物家族的一部分,这些化合物在药物化学中具有重要影响 {svg_7}. 它因其显着的光物理性质而备受关注 {svg_8}.

抗肿瘤支架

该化合物具有作为抗肿瘤支架的潜力 {svg_9}. 它因其抗癌潜力和酶抑制作用而受到关注 {svg_10}.

材料科学

该化合物因其显着的光物理性质而在材料科学领域引起了关注 {svg_11}. 通过利用这些材料的有利特性,已提出将其用于大量应用 {svg_12}.

PDE10A 抑制剂

该化合物已被确定为有效的 PDE10A 抑制剂,可用于治疗精神分裂症 {svg_13}.

药物发现

未来方向

作用机制

Target of Action

The primary target of the compound 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is the Bone Morphogenetic Protein (BMP) . BMPs are part of the transforming growth factor-beta (TGFβ) superfamily, which plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of BMP . It binds to BMP, preventing it from inducing phosphorylation of SMAD 1/5/8, which are intracellular proteins that transmit extracellular signals from BMP to the nucleus . This inhibition disrupts the normal signaling pathway of BMP .

Biochemical Pathways

The compound affects the BMP signaling pathway . By inhibiting BMP, it prevents the phosphorylation of SMAD 1/5/8, thereby disrupting the downstream effects of this pathway . The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression that affect cell differentiation and proliferation .

Pharmacokinetics

Similar compounds have been found to be metabolically stable and orally available . The compound is insoluble in water and ethanol, but it can be dissolved in DMSO with gentle warming . These properties may affect its bioavailability and distribution within the body .

Result of Action

The inhibition of BMP by this compound can lead to changes in cell differentiation and proliferation . This could potentially have therapeutic applications in conditions where BMP signaling is dysregulated .

Action Environment

Environmental factors can influence the action of this compound. For example, the pH of the tumor microenvironment can affect the activity of many drugs . .

生化分析

Biochemical Properties

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription . Additionally, it interacts with secreted aspartic protease from Candida albicans, demonstrating its potential as an antimicrobial agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential cellular processes.

Cellular Effects

The effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as DNA gyrase and secreted aspartic protease, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification pathways and the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline can influence metabolite levels by affecting the synthesis and degradation of specific biomolecules.

Transport and Distribution

The transport and distribution of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can influence the distribution of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline in the bloodstream and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline in these organelles can influence its interactions with biomolecules and its overall biological activity.

属性

IUPAC Name |

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRYPYDPKSZGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

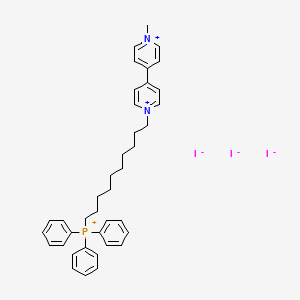

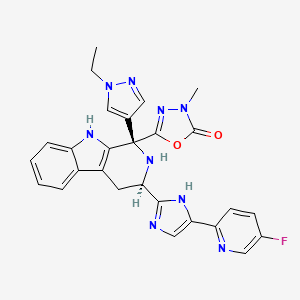

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

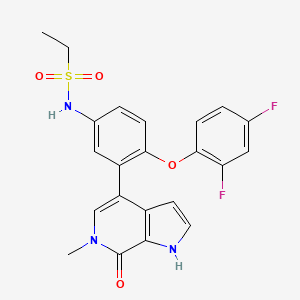

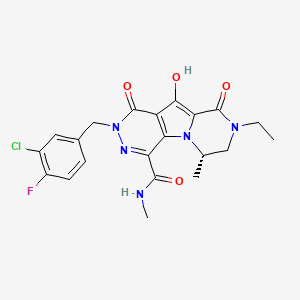

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

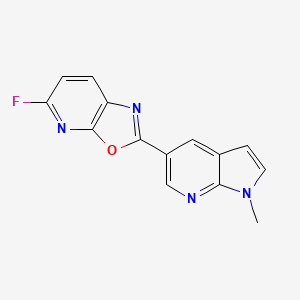

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

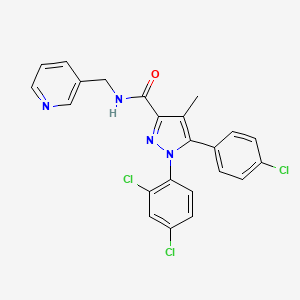

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)